ethyl (Z)-2,4-dimethylhenicos-2-enoate
Description
Ethyl (Z)-2,4-dimethylhenicos-2-enoate is a long-chain unsaturated ester characterized by a 21-carbon backbone (henicosyl group) with a Z-configured double bond at position 2 and methyl substituents at positions 2 and 2.
Properties
CAS No. |
18607-49-3 |
|---|---|
Molecular Formula |
C25H48O2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
ethyl (Z)-2,4-dimethylhenicos-2-enoate |
InChI |
InChI=1S/C25H48O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(3)22-24(4)25(26)27-6-2/h22-23H,5-21H2,1-4H3/b24-22- |
InChI Key |
GTTXIRVNLJEFLO-GYHWCHFESA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(C)C=C(C)C(=O)OCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(C)/C=C(/C)\C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)C=C(C)C(=O)OCC |
Synonyms |
[Z,(+)]-2,4-Dimethyl-2-henicosenoic acid ethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Features
- Ethyl (Z)-2,4-dimethylhenicos-2-enoate: Backbone: 21-carbon chain (henicosyl) with a Z-configured double bond at C2. Substituents: Methyl groups at C2 and C3. Ester group: Ethoxy carbonyl at C1.
- Analogous Compounds: Ethyl (Z)-3-(4-methylphenyl)but-2-enoate :
- Shorter 4-carbon backbone with a Z-configured double bond at C2.
- 4-Methylphenyl substituent at C3. (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate :
- Prop-2-enoate backbone with Z-configuration.
- Electron-withdrawing substituents: 4-chlorophenyl at C2 and 2,4-difluorophenylamino at C3.
Key Structural Differences :
- Chain Length : The henicosyl backbone imparts higher hydrophobicity compared to shorter-chain analogs.
- Substituent Effects : Methyl groups in the target compound are electron-donating, whereas chloro/fluoro groups in analogs are electron-withdrawing, influencing reactivity and intermolecular interactions .
Physical Properties
While specific data for this compound are unavailable, trends can be extrapolated:
Notes:
Chemical Reactivity
- Electron Effects : Electron-donating methyl groups may stabilize the Z-configuration of the double bond, whereas electron-withdrawing groups (e.g., Cl, F) in analogs increase electrophilicity at the α,β-unsaturated ester .
- Hydrogen Bonding: Halogenated analogs (e.g., compound in ) may participate in hydrogen bonding via amino or halogen groups, unlike the nonpolar target compound .
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